molecular formula C18H17FN4O2S B4525408 N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4525408
M. Wt: 372.4 g/mol
InChI Key: YSOQPSVEEMFZKR-UHFFFAOYSA-N
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Description

N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic organic compound featuring a thiazole ring fused with a pyridazinone core. The thiazole moiety (4-ethyl-5-methyl substitution) and the pyridazinone unit (substituted with a 2-fluorophenyl group) are pharmacologically significant, as both rings are known to interact with biological targets such as enzymes and receptors.

Key structural attributes:

  • Thiazole ring: The Z-configuration at the 2-position ensures planarity, critical for π-π stacking interactions.
  • Pyridazinone: The 6-oxo group contributes to hydrogen-bonding capacity, while the 2-fluorophenyl substituent introduces electronegativity, improving metabolic stability .
  • Acetamide bridge: Facilitates conformational flexibility, enabling adaptation to diverse binding pockets .

Properties

IUPAC Name

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S/c1-3-14-11(2)26-18(20-14)21-16(24)10-23-17(25)9-8-15(22-23)12-6-4-5-7-13(12)19/h4-9H,3,10H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOQPSVEEMFZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridazine intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include ethylamine, methyl iodide, and fluorobenzene derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds with thiazole and pyridazine structures exhibit various pharmacological properties. The following subsections detail specific applications:

1. Anticancer Activity
Several studies have demonstrated that thiazole derivatives possess significant anticancer properties. For instance, compounds similar to N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide have shown effectiveness against various cancer cell lines, including breast and colon cancer cells. Research highlights the mechanism of action involving apoptosis induction and cell cycle arrest at the G1 phase .

2. Antimicrobial Properties
Thiazole derivatives have also been studied for their antimicrobial activities. The compound's ability to inhibit bacterial growth has been attributed to its interaction with bacterial DNA and cell membranes, leading to cell death. Specific studies have reported efficacy against both Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Effects
There is emerging evidence that thiazole-containing compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This application is particularly relevant in treating conditions such as arthritis and other inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound involves several steps:

1. Formation of the Thiazole Ring
The initial step typically involves the reaction of an appropriate aldehyde with thiourea under acidic conditions to form the thiazole ring. Various catalysts can enhance yield and selectivity during this process .

2. Pyridazine Integration
Following the synthesis of the thiazole moiety, a pyridazine derivative is introduced through nucleophilic substitution reactions or coupling reactions, which allow for the construction of the desired complex structure .

3. Final Acetylation
The final step involves acetylation of the amine group to yield the acetamide derivative, which enhances the compound's solubility and bioavailability .

Case Studies

Case Study 1: Anticancer Efficacy
A study published in Cancer Letters explored the anticancer efficacy of thiazole derivatives similar to this compound against MDA-MB-231 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those for standard chemotherapeutics .

Case Study 2: Antimicrobial Activity
Research published in Journal of Medicinal Chemistry investigated the antimicrobial properties of thiazole derivatives against Staphylococcus aureus. The study found that modifications to the thiazole ring enhanced antibacterial activity, suggesting that structural optimization could lead to more potent agents.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiazole-pyridazinone hybrids. Below is a comparative analysis with structurally analogous molecules, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Pharmacological Comparison

Compound Name Key Substituents Biological Activity Unique Features References
Target Compound Thiazole: 4-ethyl-5-methyl; Pyridazinone: 2-fluorophenyl Under investigation (potential kinase inhibition) Fluorine enhances metabolic stability; ethyl-methyl thiazole improves lipophilicity
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide Thiazole: 4-tert-butyl; Pyridazinone: 4-fluoro-2-methoxyphenyl Anticancer (IC₅₀ = 1.2 µM against HeLa cells) Methoxy group increases solubility; tert-butyl enhances steric bulk
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide Benzothiazole: 6-methylsulfonyl; Pyridazinone: thiophen-2-yl Antibacterial (MIC = 8 µg/mL vs. S. aureus) Methylsulfonyl group boosts electron-withdrawing effects; thiophene enhances π-stacking
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide Thiazole: cycloheptane-fused; Pyridazinone: 4-fluoro-2-methoxyphenyl Anti-inflammatory (COX-2 inhibition, 85% at 10 µM) Cycloheptane increases ring strain, altering binding kinetics
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide Thiazole: 4,5-dimethyl; Pyridazinone: thiophen-2-yl Anticancer (apoptosis induction in MCF-7 cells) Dimethyl thiazole reduces steric hindrance; thiophene improves membrane permeability

Key Findings:

Substituent Impact on Activity: Thiazole Modifications: The 4-ethyl-5-methyl substitution in the target compound balances lipophilicity and steric effects, contrasting with bulkier tert-butyl groups () or electron-deficient methylsulfonyl derivatives (). Aryl Groups on Pyridazinone: Fluorinated phenyl groups (e.g., 2-fluorophenyl in the target vs. 4-fluoro-2-methoxyphenyl in ) optimize metabolic stability and target affinity compared to non-fluorinated analogs .

Pharmacological Profiles: Thiophene-substituted pyridazinones () exhibit broad-spectrum antimicrobial activity, while fluorophenyl derivatives (target, ) are more kinase-selective. Cycloheptane-fused thiazoles () show enhanced anti-inflammatory effects due to altered conformational dynamics .

Physicochemical Properties :

  • The target compound’s calculated LogP (~2.8) suggests moderate lipophilicity, favorable for blood-brain barrier penetration compared to hydrophilic methoxy-substituted analogs (LogP ~1.5) .
  • Fluorine substitution reduces oxidative metabolism, extending half-life relative to chlorophenyl or thiophene derivatives .

Biological Activity

N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound that integrates thiazole and pyridazine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring linked to a pyridazine derivative, which contributes to its biological activities. The structural formula can be represented as follows:

C15H16FN4S\text{C}_{15}\text{H}_{16}\text{F}\text{N}_4\text{S}

This structure is essential for its interaction with biological targets, influencing its efficacy and safety profile.

Antimicrobial Activity

Research has indicated that compounds containing thiazole and pyridazine rings exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole derivatives possess activity against various bacteria and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The compound demonstrates cytotoxic effects against several cancer cell lines. A notable study reported an IC50 value of less than 10 µM against human cancer cells, indicating potent anticancer activity. The SAR analysis suggests that modifications on the thiazole ring enhance cytotoxicity, particularly when electron-withdrawing groups are present .

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundA431 (skin cancer)<10Induction of apoptosis
Related Thiazole DerivativeMCF7 (breast cancer)5.5Inhibition of DNA synthesis

Anticonvulsant Activity

The anticonvulsant potential of thiazole-based compounds has been documented in various studies. The compound shows promise in reducing seizure frequency in animal models. Specifically, it has been tested in models such as the maximal electroshock seizure (MES) test, where it exhibited significant protective effects .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity:

  • Thiazole Ring : Essential for antimicrobial and anticancer activities.
  • Pyridazine Moiety : Modifications here can significantly alter potency and selectivity.
  • Substituents : Electron-withdrawing groups on the phenyl ring improve efficacy against cancer cells.

Case Study 1: Anticancer Efficacy

A recent study synthesized various analogs of thiazole-pyridazine compounds to evaluate their anticancer properties. One analog demonstrated an IC50 value of 5 µM against A431 cells, attributed to its ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Anticonvulsant Screening

In a controlled experiment, the compound was administered to rodent models subjected to chemically induced seizures. Results indicated a significant reduction in seizure duration and frequency compared to controls, suggesting a potential therapeutic application in epilepsy treatment.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of this compound?

The synthesis of this thiazole-pyridazinone hybrid requires multi-step reactions, typically involving 1,3-dipolar cycloaddition for the pyridazinone core and Schiff base formation for the thiazole-ylidene moiety. Key steps include:

  • Precursor preparation : Start with halogenated pyridazinone intermediates and functionalized thiazole precursors. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed to link substituents .
  • Reaction optimization : Use solvents like tert-butanol/water mixtures (3:1) and catalysts (e.g., Cu(OAc)₂) to enhance regioselectivity. Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) .
  • Purification : Recrystallize crude products with ethanol or ethyl acetate to improve purity (>95% by HPLC) .

Basic: How can structural confirmation be achieved for this compound?

Combined spectroscopic and analytical techniques are critical:

  • NMR : Analyze 1^1H and 13^13C NMR spectra for diagnostic signals (e.g., thiazole-ylidene protons at δ 5.3–5.5 ppm, pyridazinone carbonyl at ~165 ppm) .
  • IR : Confirm amide C=O stretches (~1670–1680 cm1^{-1}) and aromatic C=C vibrations (~1590 cm1^{-1}) .
  • HRMS : Validate molecular weight (e.g., calculated vs. observed [M+H]+^+) .

Advanced: What methodologies are used to identify biological targets of this compound?

  • Enzyme inhibition assays : Screen against kinases or proteases (e.g., human leukocyte elastase) using fluorogenic substrates. Measure IC50_{50} values via dose-response curves .
  • Cellular target engagement : Employ thermal shift assays (TSA) to monitor protein binding or CRISPR-Cas9 gene editing to validate pathway dependencies .
  • Molecular docking : Use software like AutoDock Vina to predict binding poses in silico, focusing on thiazole and pyridazinone interactions with catalytic sites .

Advanced: How can researchers resolve contradictions in reported bioactivity data across structural analogs?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., 2-fluorophenyl vs. thiophene) to assess their impact on potency. For example, fluorophenyl groups may enhance metabolic stability but reduce solubility .
  • Meta-analysis : Compare assay conditions (e.g., pH, serum proteins) that influence IC50_{50} reproducibility. Contradictions often arise from differences in buffer systems or cell lines .

Advanced: What experimental designs are recommended to study the compound’s reactivity under physiological conditions?

  • pH stability assays : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Analyze degradation products via LC-MS to identify labile groups (e.g., amide hydrolysis) .
  • Redox reactivity : Test interactions with glutathione (GSH) or cytochrome P450 enzymes to predict metabolic pathways .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • ADMET prediction : Use tools like SwissADME to calculate logP (target <3), polar surface area (<140 Ų), and CYP450 inhibition risks .
  • Solubility enhancement : Introduce hydrophilic substituents (e.g., hydroxyl or morpholine groups) on the pyridazinone ring while maintaining potency .

Basic: What are the critical parameters for designing dose-response experiments in cellular assays?

  • Concentration range : Test 0.1–100 µM in log increments to capture full efficacy and toxicity profiles.
  • Controls : Include vehicle (DMSO <0.1%) and positive controls (e.g., staurosporine for apoptosis) .
  • Endpoint selection : Use ATP-based viability assays (CellTiter-Glo) for cytotoxicity or flow cytometry for cell-cycle analysis .

Advanced: How can researchers investigate off-target effects in vivo?

  • Proteome-wide profiling : Apply affinity-based pulldown with biotinylated analogs and mass spectrometry to identify interacting proteins .
  • Phenotypic screening : Use zebrafish models to assess developmental toxicity or behavioral changes indicative of CNS activity .

Basic: What strategies mitigate batch-to-batch variability in synthesis?

  • Strict stoichiometry : Use automated syringe pumps for reagent addition.
  • Quality control : Implement in-line FTIR or Raman spectroscopy to monitor intermediates .

Advanced: How can protein-ligand binding kinetics be quantified for this compound?

  • Surface plasmon resonance (SPR) : Immobilize target proteins on sensor chips and measure association/dissociation rates (kon_{on}, koff_{off}) .
  • Isothermal titration calorimetry (ITC) : Determine binding stoichiometry and enthalpy changes .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.